molecular formula C15H17ClFNO2S B3002903 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1797247-19-8

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B3002903
CAS No.: 1797247-19-8
M. Wt: 329.81
InChI Key: QFCVBEAWUISKIS-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)ethanone is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.

    Final coupling step: The spirocyclic core is coupled with the substituted phenyl ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spirocyclic compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and substituents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups could enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
  • 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propanone

Uniqueness

The unique combination of chloro and fluoro substituents on the phenyl ring, along with the spirocyclic structure, distinguishes 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone from other similar compounds. These features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO2S/c16-12-2-1-3-13(17)11(12)10-14(19)18-6-4-15(5-7-18)20-8-9-21-15/h1-3H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCVBEAWUISKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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